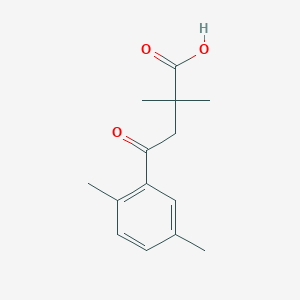

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid

Description

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKYTPXZTOHEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372699 | |

| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681459-16-5 | |

| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2-dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid typically involves the construction of the butyric acid backbone bearing the 2,2-dimethyl substitution, followed by the introduction of the 2,5-dimethylphenyl group at the 4-position. The key steps include:

- Formation of the 2,2-dimethyl-4-oxobutyric acid intermediate or its derivatives (e.g., esters or acid chlorides).

- Friedel-Crafts acylation or related electrophilic aromatic substitution to attach the 2,5-dimethylphenyl moiety.

- Hydrolysis or further functional group transformations to yield the final acid.

Specific Synthetic Routes

Friedel-Crafts Acylation Route

- Starting Materials: 2,5-dimethylbenzene (or derivatives), 2,2-dimethyl-4-oxobutyric acid chloride or ester.

- Catalyst: Lewis acid such as aluminum chloride (AlCl3).

- Conditions: Anhydrous environment to prevent hydrolysis of acyl chloride; typically carried out at low to moderate temperatures.

- Process: The acyl chloride reacts with the aromatic ring via electrophilic aromatic substitution, introducing the 4-oxobutyric acid moiety substituted with 2,2-dimethyl groups.

- Workup: Quenching with water or dilute acid, followed by purification (e.g., recrystallization or chromatography).

This method is widely used due to its efficiency in forming the aryl ketone linkage and is adaptable for scale-up in industrial settings.

Multi-step Synthesis via Esterification and Hydrolysis

- Step 1: Synthesis of the ester derivative of 2,2-dimethyl-4-oxobutyric acid.

- Step 2: Coupling with 2,5-dimethylphenyl derivatives under controlled conditions.

- Step 3: Hydrolysis of the ester to yield the free acid.

This approach allows for better control over reaction intermediates and can improve yields and purity.

Industrial Production Considerations

- Use of continuous flow reactors to optimize reaction times and heat management.

- Automated control of reagent addition to maintain stoichiometry and minimize side reactions.

- Purification steps such as crystallization or preparative chromatography to ensure high purity.

- Optimization of solvent systems to enhance solubility and reaction rates.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acyl chloride formation | Acid + Thionyl chloride (SOCl2) or oxalyl chloride | Generates reactive acyl chloride intermediate |

| Friedel-Crafts acylation | 2,5-dimethylbenzene + acyl chloride + AlCl3 | Anhydrous, low temperature to moderate temperature |

| Hydrolysis | Acidic or basic aqueous conditions | Converts esters or intermediates to free acid |

| Purification | Recrystallization or chromatography | Ensures removal of impurities |

Research Findings and Data

- The compound’s synthesis has been reported with yields typically ranging from 60% to 85%, depending on the exact route and conditions.

- The Friedel-Crafts acylation step is critical and requires careful control of moisture and temperature to prevent side reactions such as hydrolysis or polyacylation.

- The presence of the 2,2-dimethyl substitution on the butyric acid backbone increases steric hindrance, which can affect reaction rates and selectivity.

- Analytical characterization (NMR, IR, MS) confirms the successful introduction of the 2,5-dimethylphenyl group and the ketone and acid functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-dimethylbenzene, acyl chloride, AlCl3 | Direct aryl ketone formation; scalable | Sensitive to moisture; requires anhydrous conditions | 70-85 |

| Esterification + Hydrolysis | Ester derivatives, acid/base hydrolysis | Better control over intermediates | Multi-step; longer reaction time | 60-75 |

| Alternative routes (less common) | Various substituted precursors | Potential for novel derivatives | Complexity; less documented | Variable |

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

PPAR Agonism

Recent studies have highlighted the potential of 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). These receptors are critical in regulating lipid metabolism and glucose homeostasis:

- Dual Agonistic Activity : The compound exhibited potent dual activities with effective concentrations (EC50) of 1.7 nM for PPARα and 4.7 nM for PPARγ, suggesting its potential in managing metabolic disorders such as diabetes and dyslipidemia .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. In a patent related to breast cancer treatment, it was noted that compounds similar to this structure could inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

Intermediate in Organic Synthesis

Due to its unique structure, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be modified to enhance biological activity or alter pharmacokinetic properties.

Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as esterification and amidation to produce derivatives with enhanced properties for specific applications .

Case Study 1: PPAR Agonist Development

In a study focused on optimizing PPAR agonists, researchers synthesized several derivatives of the compound to improve their pharmacological profile. The modifications aimed at reducing lipophilicity while maintaining or enhancing PPAR activity led to promising candidates that demonstrated improved glucose-lowering effects without significant weight gain .

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Log D | CYP3A4 Inhibition (%) |

|---|---|---|---|---|

| Compound A | 1.6 | 5.5 | 1.8 | 88 |

| Compound B | 2.9 | 33 | 1.1 | 28 |

| Compound C | 17 | 93 | 0.9 | 15 |

This table illustrates the relationship between structural modifications and biological activity, emphasizing the importance of careful design in drug development.

Case Study 2: Cancer Therapeutics

In another investigation into anti-cancer agents, derivatives of the compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications could enhance the selectivity and potency against specific cancer types, providing a pathway for developing targeted therapies .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its aromatic and aliphatic components allow it to interact with both hydrophobic and hydrophilic environments, making it versatile in its applications.

Comparison with Similar Compounds

Table 1: Substituent Position and Activity Trends

Substituent Type and Functional Group Modifications

Replacing methyl groups with electron-withdrawing or bulkier substituents alters reactivity and binding affinity:

- 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 862578-42-5) substitutes methyl with methoxy groups. Methoxy’s electron-withdrawing nature may enhance interaction with polar residues in PET-inhibiting proteins, as seen in related N-(3,5-dimethylphenyl) carboxamides, which exhibit IC50 values of ~10 µM for PET inhibition .

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (from ) shares the 2,5-dimethylphenyl motif but replaces the oxobutyric acid chain with a hydroxynaphthalene-carboxamide group.

Table 2: Substituent Type and Bioactivity

Lipophilicity and Structure-Activity Relationships (SAR)

Lipophilicity, measured via logP values, is critical for membrane penetration and target binding. The target compound’s branched methyl groups and 2,5-dimethylphenyl ring likely confer moderate lipophilicity, balancing solubility and bioavailability. In contrast:

- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide () replaces methyl with fluorine, increasing electronegativity and logP. This compound shows high PET inhibition (IC50 ~10 µM), underscoring the role of electron-withdrawing groups in enhancing activity .

- 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester () introduces a chlorine atom, which elevates lipophilicity but may reduce specificity due to increased steric bulk .

Biological Activity

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a butyric acid skeleton with specific methyl and phenyl substitutions, which may influence its reactivity and biological interactions.

- Molecular Formula : C13H16O3

- Molar Mass : 234.30 g/mol

- Physical State : Colorless crystalline solid

- Melting Point : Approximately 100-104 °C

- Boiling Point : Approximately 215 °C at 1 Torr

The structural characteristics of this compound, including the positioning of the methyl groups and the dimethylphenyl substituent, contribute to its distinct chemical behavior and potential biological activities .

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic properties. Research suggests that it may interact with specific biological pathways related to pain perception and inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may:

- Interact with receptors involved in inflammatory pathways.

- Modulate the activity of enzymes related to pain signaling.

- Affect gene expression related to inflammation and cell proliferation .

Study on Inflammatory Response

A recent study explored the effects of this compound on inflammatory markers in vitro. The results indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation .

Toxicological Assessments

Toxicological evaluations have highlighted that while the compound shows promise for therapeutic applications, it is also harmful if ingested and can cause skin irritation. Such findings necessitate careful handling during laboratory experiments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | C13H16O3 | Different phenyl substitution; potential variation in activity |

| 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | Lacks additional methyl groups; simpler structure |

| 2-Methyl-4-(3-methylphenyl)-4-oxobutyric acid | C12H14O3 | Contains only one additional methyl group; different steric properties |

The unique arrangement of substituents in this compound may influence its reactivity and biological activity compared to these structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dimethylbenzene and a β-keto ester derivative. For example, reacting 2,2-dimethyl-4-oxobutyric acid ethyl ester with 2,5-dimethylphenylmagnesium bromide under anhydrous conditions (THF, 0°C to room temperature) yields the intermediate, followed by hydrolysis with dilute HCl to obtain the final acid . Microwave-assisted coupling methods (e.g., using carbodiimide reagents like EDC/HOBt) may enhance efficiency, as seen in analogous carboxamide syntheses . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area normalization) .

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for 2,5-dimethylphenyl; carbonyl signals at δ 170–175 ppm) .

- FT-IR : Stretching vibrations for carboxylic acid (2500–3300 cm) and ketone (1700–1750 cm) groups validate functional groups .

Q. What biological activities have been reported for structurally related compounds?

- Methodological Answer : Derivatives with 2,5-dimethylphenyl substituents exhibit pharmacological potential:

- GPR40 Agonists : Analogous indole-propanoic acids with 2,5-dimethylphenyl groups showed glucose-dependent insulin secretion (EC ~1 μM) in vitro, suggesting relevance for diabetes research .

- Photosynthesis Inhibitors : N-(2,5-dimethylphenyl)carboxamides disrupted photosynthetic electron transport (IC ~10 μM) in spinach chloroplasts, indicating herbicidal potential .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Positional Effects : Para-substituents (e.g., 4-methyl) enhance steric stabilization in receptor binding, while ortho-substituents (e.g., 2,5-dimethyl) improve lipophilicity (logP >3.0), as demonstrated in PET inhibition assays .

- Electron-Withdrawing Groups : Fluorine or nitro groups at meta/para positions increase electron-deficient character, enhancing interactions with hydrophobic pockets in target proteins .

- Validation : Compare IC values across analogs using standardized assays (e.g., radioligand binding for receptors, oxygen evolution assays for chloroplasts) .

Q. How can researchers resolve contradictions in reported pharmacological data?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., known agonists/inhibitors) and replicate experiments across cell lines (e.g., HEK293 for GPR40) to minimize variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance, following GOST R 8.736-2011 guidelines for measurement uncertainty .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-(2-fluorophenyl)-4-oxobutyric acid) to identify trends in activity .

Q. What computational strategies predict binding modes and metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GPR40 (PDB: 5TZY). Focus on hydrophobic pockets accommodating the 2,5-dimethylphenyl group .

- ADMET Prediction : SwissADME estimates metabolic susceptibility (e.g., CYP3A4 oxidation sites on the dimethyl groups) and blood-brain barrier permeability (AlogP <3) .

Q. How can researchers address challenges in analytical method development for stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via UPLC-MS to identify impurities (e.g., decarboxylated or oxidized products) .

- Stability-Indicating Methods : Optimize HPLC gradients to separate degradation products (e.g., 2,5-dimethylacetophenone from ketone reduction) .

Q. What experimental designs ensure reproducibility in pharmacokinetic studies?

- Methodological Answer :

- In Vivo Protocols : Administer the compound (5–20 mg/kg) to Sprague-Dawley rats (n=6/group) with plasma sampling at 0.5–24h. Quantify using LC-MS/MS (MRM transitions for m/z 249.1→205.1) .

- Storage Conditions : Store lyophilized samples at -80°C in amber vials to prevent photodegradation, as recommended for similar oxo-butyric acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.